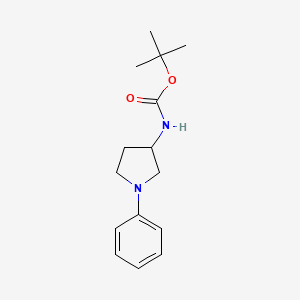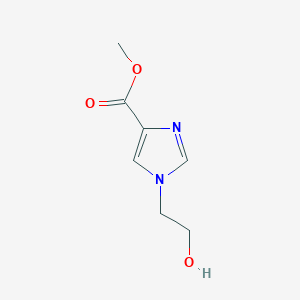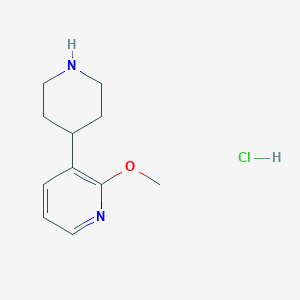
5-Hydroxyhydantoin-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxyhydantoin-5-carboxamide is a derivative of hydantoin, a heterocyclic organic compound. It is an oxidation product of 2′-deoxycytidine, a nucleoside component of DNA. This compound is significant in the study of DNA damage and repair mechanisms, as it can be processed by DNA polymerases, potentially leading to mutagenic processes if not repaired .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyhydantoin-5-carboxamide typically involves the oxidation of 2′-deoxycytidine. This can be achieved through various oxidative agents and conditions. For instance, electrochemical oxidation processes have been employed to simulate the oxidative modification of nucleic acids, leading to the formation of this compound .
Industrial Production Methods
The use of catalytic and non-catalytic amidation of carboxylic acid substrates is also a potential method for industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxyhydantoin-5-carboxamide primarily undergoes oxidation reactions. It can also participate in substitution reactions, particularly involving its hydroxy and carboxamide groups.
Common Reagents and Conditions
Common reagents for the oxidation of 2′-deoxycytidine to this compound include electrochemical oxidants and other oxidative agents. The reactions are typically conducted in phosphate buffers at various pH levels to control the reaction environment .
Major Products Formed
The major products formed from the oxidation of 2′-deoxycytidine include this compound and other degradation products such as monohydrated alloxan .
Applications De Recherche Scientifique
5-Hydroxyhydantoin-5-carboxamide has several applications in scientific research:
Chemistry: It is used to study the oxidative damage and repair mechanisms of DNA.
Biology: In biological research, it is used to investigate the effects of oxidative stress on DNA and the subsequent cellular responses.
Medicine: The compound is relevant in medical research for understanding the mutagenic processes that can lead to diseases such as cancer.
Mécanisme D'action
The mechanism of action of 5-Hydroxyhydantoin-5-carboxamide involves its incorporation into DNA during replication. DNA polymerases can process this oxidized nucleotide, leading to potential mutations if not repaired. The compound interacts with various DNA repair enzymes, including DNA N-glycosylases, which recognize and excise the damaged base, initiating the base excision repair pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxyhydantoin: Another oxidation product of nucleosides, similar in structure but lacking the carboxamide group.
5-Hydroxy-5-methylhydantoin: A methylated derivative of 5-Hydroxyhydantoin, also involved in DNA oxidation processes.
Monohydrated Alloxan: A degradation product formed alongside 5-Hydroxyhydantoin-5-carboxamide during oxidative reactions.
Uniqueness
This compound is unique due to its specific formation from 2′-deoxycytidine and its role in DNA damage and repair mechanisms. Its carboxamide group distinguishes it from other similar compounds, potentially affecting its interactions with DNA polymerases and repair enzymes .
Propriétés
Formule moléculaire |
C4H5N3O4 |
|---|---|
Poids moléculaire |
159.10 g/mol |
Nom IUPAC |
4-hydroxy-2,5-dioxoimidazolidine-4-carboxamide |
InChI |
InChI=1S/C4H5N3O4/c5-1(8)4(11)2(9)6-3(10)7-4/h11H,(H2,5,8)(H2,6,7,9,10) |
Clé InChI |
AWGZFYKMJPRGRH-UHFFFAOYSA-N |
SMILES canonique |
C1(=O)C(NC(=O)N1)(C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



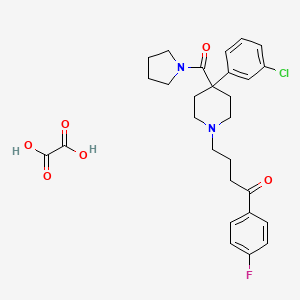




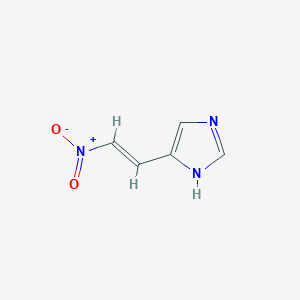
![1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12834424.png)
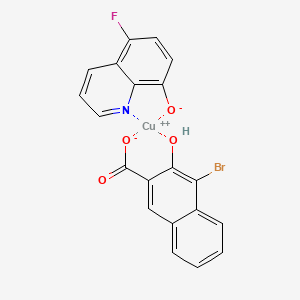
![3-Bromo-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12834440.png)
